5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid
Description
5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted with a methyl group at the 2-position and a sulfamoyl group at the 5-position. The sulfamoyl moiety is further substituted with a methyl group and a 2-methoxyphenyl ring. This structural arrangement confers unique physicochemical properties, such as moderate acidity (influenced by the carboxyl and sulfonamide groups) and lipophilicity (due to the aromatic and methoxy substituents).
Properties
IUPAC Name |
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-8-9-12(10-13(11)16(18)19)23(20,21)17(2)14-6-4-5-7-15(14)22-3/h4-10H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXOEAGOHDEMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Sulfonation: The amino group is then sulfonated using a sulfonyl chloride reagent to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Products include methoxybenzoic acids or aldehydes.
Reduction: Products include amines or reduced sulfonamides.
Substitution: Products include halogenated or sulfonated derivatives.
Scientific Research Applications
5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid, a compound with significant potential in various scientific applications, has garnered attention in pharmacology and medicinal chemistry. This article explores its applications, particularly focusing on its role in receptor modulation, cancer treatment, and other therapeutic avenues.
Receptor Modulation
Recent studies have highlighted the compound's potential as an orexin receptor modulator. Orexin receptors (OX1R and OX2R) are implicated in regulating wakefulness and appetite. Research indicates that compounds similar to this compound can act as dual agonists for these receptors, enhancing wakefulness and potentially serving as therapeutic agents for narcolepsy and other sleep disorders .
Table 1: Potency of Related Compounds at Orexin Receptors
| Compound | OX1R EC50 (nM) | OX2R EC50 (nM) |
|---|---|---|
| Compound A | 826 | 165 |
| Compound B | 2750 | 28 |
| This compound | TBD | TBD |
Cancer Treatment
The compound has also been investigated for its potential in cancer therapy. It is known to inhibit anti-apoptotic Bcl-2 proteins, which are often overexpressed in various cancers, contributing to resistance against chemotherapy. By targeting these proteins, the compound may enhance the efficacy of existing cancer treatments .
Table 2: Cancer Types Associated with Bcl-2 Proteins
| Cancer Type | Role of Bcl-2 Proteins |
|---|---|
| Breast Cancer | Resistance to chemotherapy |
| Non-small Cell Lung Cancer | Disease progression |
| Chronic Lymphocytic Leukemia | Overall prognosis |
Pharmaceutical Development
The compound is utilized as a reference standard in pharmaceutical testing due to its well-characterized properties. It serves as a benchmark for evaluating new drug formulations and therapeutic strategies aimed at modulating similar biological pathways .
Toxicological Studies
In addition to therapeutic applications, the compound's safety profile is under investigation through pre-manufacture notices (PMNs) submitted to regulatory bodies like the EPA. These studies assess potential environmental impacts and human health risks associated with new chemical substances .
Case Study 1: Orexin Receptor Agonism
A study conducted on modified arylsulfonamides demonstrated that compounds structurally related to this compound exhibited significant agonistic activity at both OX1R and OX2R receptors. The findings suggest a promising avenue for treating orexin-deficient disorders such as narcolepsy .
Case Study 2: Bcl-2 Inhibition in Cancer
Research involving various sulfonamide derivatives indicated that compounds inhibiting Bcl-2 proteins led to increased apoptosis in cancer cell lines. This mechanism presents a viable strategy for overcoming chemotherapy resistance in malignancies such as breast and lung cancer .
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their comparative features:
*Calculated molecular weight. †Estimated based on analogous compounds in .
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility: The 2-methoxyphenyl group in the target compound increases lipophilicity compared to furan- or hydroxyethyl-substituted analogues (e.g., 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoic acid and 5-[2-hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid). This may enhance membrane permeability but reduce aqueous solubility .
Acidity and Binding Interactions: The pKa of the target compound (~3.6–4.0) is comparable to other benzoic acid derivatives, suggesting similar ionization behavior in physiological conditions. However, the 2-hydroxyethyl-substituted analogue (pKa = 3.65) shows slightly stronger acidity, which may influence protein binding .
Biological Activity Trends: Compounds with halogen atoms (e.g., chlorine in ) or amino groups (e.g., 2-(((5-Amino-2-tolyl)sulphonyl)amino)benzoic acid ) demonstrate enhanced target affinity, likely due to electrostatic interactions or covalent binding.
Biological Activity
5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₅H₁₅N₁O₄S
- Molecular Weight : Approximately 305.35 g/mol
Its structure features a sulfonamide group attached to a benzoic acid derivative, which significantly influences its biological properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfamoyl group is known to enhance the antibacterial activity against various pathogens. For instance, studies have shown significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains when tested with related compounds.
2. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs), which are implicated in tumor progression due to their role in regulating pH levels in the tumor microenvironment. Inhibitors of CAIX have been shown to exhibit anticancer properties, suggesting that this compound could have similar effects .
3. Anti-inflammatory Effects
The sulfonamide moiety is also associated with anti-inflammatory activity. Compounds structurally related to this compound have demonstrated the ability to reduce inflammation in various models, indicating potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The methoxy and methyl groups on the phenyl ring enhance the binding affinity to target proteins, potentially leading to inhibition of their enzymatic activities.
- Pharmacokinetics : The presence of the sulfamoyl group may influence absorption and distribution within biological systems, affecting its overall efficacy as a therapeutic agent .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of related sulfamoyl benzoic acids against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents on the aromatic ring significantly impacted antimicrobial potency, with some derivatives showing up to a 50% reduction in bacterial viability at concentrations as low as 10 µg/mL.
Cancer Cell Line Testing
In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) revealed that compounds similar to this compound exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions:
- Sulfamoylation Reaction : The benzoic acid derivative is treated with a suitable sulfamoyl chloride under basic conditions.
- Substitution Reactions : Subsequent reactions can introduce methoxy and methyl groups via electrophilic aromatic substitution techniques.
These methods allow for structural modifications that can enhance biological activity or alter pharmacological profiles .
Q & A
Q. Q1. What are the recommended synthetic routes for 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic Acid, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves sulfamoylation of a 2-methylbenzoic acid precursor using sulfamoyl chloride derivatives. For example, a related compound, 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide, was synthesized via nucleophilic substitution of a sulfamoylphenyl group onto a benzamide scaffold, followed by purification via column chromatography and characterization using -NMR and IR spectroscopy . Intermediates should be validated via melting point analysis, TLC (e.g., Chloroform:Methanol 7:3), and mass spectrometry to confirm molecular weight .
Q. Q2. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer: X-ray crystallography is definitive for resolving 3D structure, as demonstrated in bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate studies, which revealed bond angles and torsion critical for activity . Complementary methods include -NMR for carbon skeleton analysis and HPLC-MS for purity assessment (>98% by HPLC) .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yields for sulfamoyl-containing benzoic acid derivatives?
Methodological Answer: Yield optimization often requires solvent-free reductive amination or microwave-assisted synthesis to reduce side reactions. For instance, solvent-free synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives achieved >80% yield by minimizing solvent interference and using stoichiometric control of hydrazine hydrate . Reaction monitoring via in-situ FT-IR or TLC ensures intermediates are isolated at optimal conversion stages .
Q. Q4. How should contradictory biological activity data be resolved for sulfonamide derivatives?
Methodological Answer: Contradictions in biological assays (e.g., Gram-positive vs. Gram-negative bacterial inhibition) require rigorous dose-response profiling and validation of compound stability. A study on 5-chloro-2-hydroxybenzoic acid sulfonamides resolved discrepancies by repeating assays under controlled pH and temperature, confirming activity via IC values and comparing with positive controls like sulfasalazine .
Q. Q5. What strategies are effective in profiling impurities in sulfamoylbenzoic acid derivatives?
Methodological Answer: Impurity profiling employs LC-MS/MS and reference standards (e.g., EP Reference Standards) to identify byproducts like 2-amino-4-chloro-5-sulfamoylbenzoic acid. Accelerated stability studies (40°C/75% RH for 6 months) coupled with forced degradation (acid/alkali hydrolysis) help identify degradation pathways .
Q. Q6. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinity to targets like cyclooxygenase-2 (COX-2). For example, derivatives of 5-fluoro-2-hydroxybenzoic acid were optimized by simulating interactions with COX-2’s active site, prioritizing substituents with higher hydrophobic complementarity .
Specialized Methodological Considerations
Q. Q7. What are best practices for evaluating enzyme inhibition kinetics with this compound?
Methodological Answer: Use a stopped-flow spectrophotometer to measure initial reaction rates under varying substrate concentrations. For sulfonamide-based inhibitors, Lineweaver-Burk plots can distinguish competitive vs. non-competitive inhibition. A study on thiadiazin derivatives validated inhibition constants () using this approach .
Q. Q8. How can researchers address solubility challenges in in vivo studies?
Methodological Answer: Salt formation (e.g., sodium or lysine salts) or nanoformulation (liposomes) enhances aqueous solubility. For example, methyl ester prodrugs of 2-methylbenzoic acid derivatives showed improved bioavailability in rodent models, with plasma concentrations quantified via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
